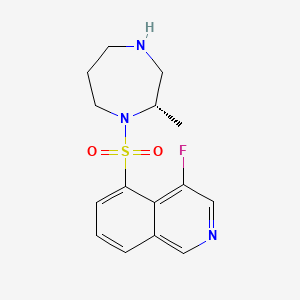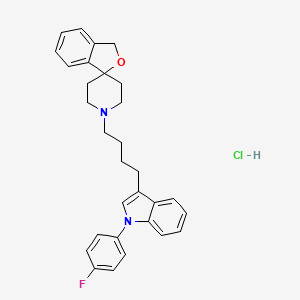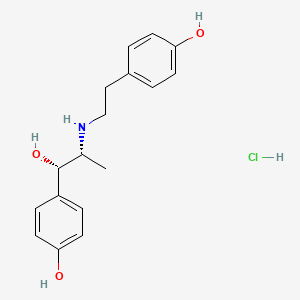
8-Ethoxy-9-ethyl-9H-purin-6-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 8-Ethoxy-9-ethyl-9H-purin-6-amine consists of a purine ring substituted with ethoxy and ethyl groups. The exact 3D structure would require more detailed spectroscopic analysis.Physical And Chemical Properties Analysis
8-Ethoxy-9-ethyl-9H-purin-6-amine is a white to beige powder . It is soluble in DMSO . More detailed physical and chemical properties would require experimental determination.Aplicaciones Científicas De Investigación
Adenosine A2A Receptor Antagonism
ANR-94 is a potent antagonist of the adenosine A2A receptor (AA2AR). Its Ki value for human AA2AR is 46 nM . This receptor is involved in various physiological processes, including neurotransmission, inflammation, and immune responses. By blocking AA2AR, ANR-94 may have therapeutic implications in conditions related to these pathways.
Neuroprotection in Parkinson’s Disease
Studies have shown that ANR-94 displays neuroprotective properties in rat models of Parkinson’s disease. It improves motor deficits and tremors associated with this neurodegenerative disorder . The potential neuroprotective effects of ANR-94 make it an interesting candidate for further investigation in Parkinson’s disease research.
GABA-A Receptor Desensitization Reversal
ANR-94 has been found to reverse GABA-A receptor desensitization in oocyte and neuronal electrophysiological preparations . The GABA-A receptor is crucial for inhibitory neurotransmission in the central nervous system. By modulating its function, ANR-94 may impact neuronal excitability and synaptic transmission.
Medicinal Chemistry and Drug Design
8-Ethoxy-9-ethyl-9H-purin-6-amine is involved in the synthesis of various purine derivatives. These derivatives play a crucial role in medicinal chemistry and drug design. Researchers explore ANR-94’s structural features to develop novel compounds with improved pharmacological properties.
Mecanismo De Acción
Target of Action
ANR 94, also known as 8-Ethoxy-9-ethyl-9H-purin-6-amine, is a potent and selective antagonist of the adenosine A2A receptor (AA2AR) . The adenosine A2A receptor is one of the four subtypes activated by the nucleoside adenosine . This receptor is widely distributed in the body, including the central nervous system and numerous peripheral tissues such as blood vessels, endothelial, lymphoid, smooth muscle cells, and neurons .
Mode of Action
ANR 94 interacts with its target, the adenosine A2A receptor, by binding to it and inhibiting its action . The Ki values for ANR 94 are 643 nM for rat AA2AR and 46 nM for human AA2AR, indicating a high affinity for the human receptor .
Biochemical Pathways
The interaction of ANR 94 with the adenosine A2A receptor affects various biochemical pathways. The adenosine A2A receptor is involved in many physiological processes, and its blockade could be beneficial in neuroinflammation, neurodegenerative disorders, and cancer . .
Pharmacokinetics
These properties are crucial in determining the drug’s effectiveness and safety .
Result of Action
ANR 94 has shown activity in the treatment of Parkinson’s disease in vivo, improving parkinsonian motor deficits and tremors . It also exhibits neuroprotective and anti-inflammatory effects .
Propiedades
IUPAC Name |
8-ethoxy-9-ethylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-3-14-8-6(7(10)11-5-12-8)13-9(14)15-4-2/h5H,3-4H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGDTMONBLMLLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=C1OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473127 | |
| Record name | 9H-Purin-6-amine, 8-ethoxy-9-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethoxy-9-ethyl-9H-purin-6-amine | |
CAS RN |
634924-89-3 | |
| Record name | 9H-Purin-6-amine, 8-ethoxy-9-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 634924-89-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of ANR 94?
A1: ANR 94 acts as a selective antagonist of the adenosine A2A receptor [, , ]. By blocking this receptor, ANR 94 interferes with adenosine signaling pathways, which are implicated in motor control and neuroprotection within the context of Parkinson's disease.
Q2: How does ANR 94 impact motor symptoms in Parkinson's disease models?
A2: Studies in a rodent model of Parkinson's disease demonstrate that ANR 94 significantly potentiates the rotational behavior induced by L-DOPA []. This suggests that A2A receptor antagonism might enhance the therapeutic effects of L-DOPA, a gold-standard treatment for Parkinson's disease motor symptoms.
Q3: Does ANR 94 offer any neuroprotective benefits in Parkinson's disease?
A3: While ANR 94 alone did not show neuroprotective effects in one study using the 6-hydroxydopamine rat model of Parkinson's disease [], it's crucial to consider the broader context. Other studies indicate that A2A receptor antagonists, in general, might have a role in neuroprotection []. Further research is needed to fully elucidate the neuroprotective potential of ANR 94 and determine optimal treatment strategies.
Q4: Are there any potential advantages to combining ANR 94 with other therapeutic agents?
A4: Research suggests that combining ANR 94 with another A2A antagonist (MSX-3) or an mGluR5 antagonist (MPEP) can synergistically enhance L-DOPA-induced turning behavior in the Parkinson's disease model []. This highlights the potential for combination therapies to achieve greater efficacy in managing Parkinson's disease symptoms.
Q5: What is known about the metabolism of ANR 94?
A5: In vitro studies using rat liver microsomes and recombinant human cytochrome P450 2D6 (CYP2D6) indicate that ANR 94 is metabolized to a very small extent (1.5-5%) []. Additionally, ANR 94 acts as a potent mechanism-based inhibitor of CYP2D6, suggesting potential for drug-drug interactions []. This finding emphasizes the importance of careful consideration during clinical development regarding potential interactions with co-administered medications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



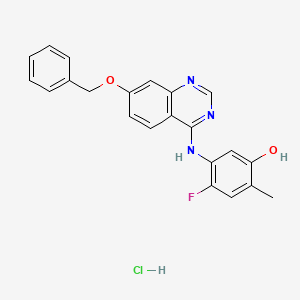

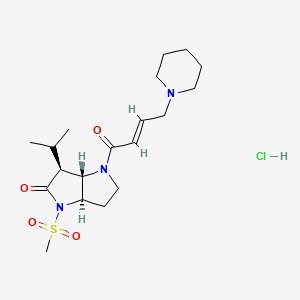



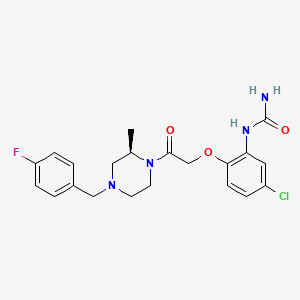
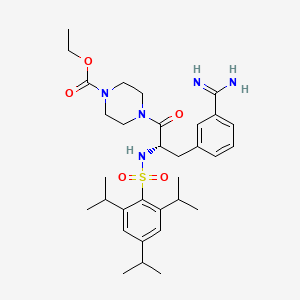
![1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663660.png)
